molecular formula C7H7BrClN B7980876 6-Bromo-3-chloro-2,4-dimethylpyridine

6-Bromo-3-chloro-2,4-dimethylpyridine

Cat. No.: B7980876
M. Wt: 220.49 g/mol
InChI Key: XXSBBPPYPGCKDD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridine (B92270) Chemistry

The journey into the world of pyridine chemistry began in 1849 when Scottish chemist Thomas Anderson first isolated the parent compound, pyridine, from bone oil. sigmaaldrich.com He aptly named it from the Greek words pyr (fire) and -idine to denote its origin from destructive distillation and its basic nature. bldpharm.com The correct aromatic, benzene-like structure, with one CH group replaced by a nitrogen atom, was later proposed independently by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. bldpharm.comevitachem.com

Early synthetic methods were challenging. A significant breakthrough came in 1881 with Arthur Hantzsch's development of a method to synthesize pyridine derivatives. evitachem.com Later, in 1924, Aleksei Chichibabin devised an improved synthesis of pyridine itself from simple aldehydes and ammonia (B1221849), a process still relevant today. bldpharm.com These foundational discoveries paved the way for the exploration of pyridine's rich and complex reactivity, leading to its widespread use as a solvent, a base, and, most importantly, a core structural motif in countless applications. bldpharm.commdpi.com

Importance of Halogenated Pyridines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic potential. Halogenated pyridines are crucial intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. nih.govgoogle.com These compounds serve as electrophilic sites, making them susceptible to nucleophilic aromatic substitution, a key reaction for introducing a wide variety of functional groups. nih.govevitachem.com

Furthermore, halogenated pyridines are essential coupling partners in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.net These reactions are cornerstones of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This versatility allows chemists to construct complex molecules, including pharmaceuticals, agrochemicals, and advanced materials, making halogenated pyridines indispensable building blocks in both academic research and industrial processes. google.comevitachem.compipzine-chem.com

Specific Focus on 6-Bromo-3-chloro-2,4-dimethylpyridine: Unique Structural Features and Reactivity Potential

This compound, with the IUPAC name 3-Bromo-6-chloro-2,4-dimethylpyridine, is a polysubstituted pyridine that exemplifies the synthetic power of this class of compounds. nih.gov Its structure is characterized by the presence of two different halogen atoms (bromine and chlorine) at positions 6 and 3, respectively, and two methyl groups at positions 2 and 4.

This specific arrangement of substituents creates a unique reactivity profile. The two halogen atoms offer differential reactivity, potentially allowing for selective transformations at one position over the other. The bromine at the 3-position and the chlorine at the 6-position (an alpha-position to the nitrogen) can be targeted by various synthetic methods. For instance, the compound is a valuable substrate in Suzuki-Miyaura coupling reactions, where the halogen atoms can be selectively replaced to form new carbon-carbon bonds. evitachem.com It also participates in nucleophilic substitution reactions, further expanding its synthetic utility. evitachem.com The methyl groups also influence the electronic properties and steric environment of the ring, fine-tuning its reactivity.

Table 1: Physicochemical Properties of 3-Bromo-6-chloro-2,4-dimethylpyridine

PropertyValueSource
IUPAC Name3-bromo-6-chloro-2,4-dimethylpyridine nih.gov
CAS Number918145-29-6 nih.govchemscene.com
Molecular FormulaC₇H₇BrClN nih.govchemscene.com
Molecular Weight220.49 g/mol nih.govchemscene.com
SMILESCC1=CC(=NC(=C1Br)C)Cl nih.gov
InChIKeyPOWYUKKERVLNDN-UHFFFAOYSA-N nih.gov

This table is interactive. Click on the headers to sort.

Overview of Current Research Landscape and Key Challenges in Functionalized Pyridine Synthesis

Despite the importance of functionalized pyridines, their synthesis is not without significant challenges. The inherent electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene. google.comglpbio.com Furthermore, the nitrogen atom can coordinate to catalysts and reagents, often complicating reactions. glpbio.com

A major challenge is achieving regioselectivity. Directing new substituents to specific positions, particularly the C3 (meta) and C4 positions, can be difficult due to the directing effects of the ring nitrogen. pipzine-chem.comglpbio.comsigmaaldrich.com Consequently, much current research focuses on developing novel methodologies to overcome these hurdles. Strategies include the use of temporary de-aromatization, chemicalbook.com the design of specialized ligands for transition-metal catalysts, researchgate.net and the development of novel halogenation reagents and protocols. google.com Researchers are continuously seeking more efficient, selective, and environmentally benign methods for the synthesis and functionalization of the pyridine core to access new and valuable molecules. mdpi.com

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a detailed overview of the chemical compound this compound as a representative example of a highly functionalized halogenated pyridine. The objective is to highlight its importance as a synthetic intermediate by discussing its structural features and reactivity. By situating this specific compound within the broader historical and contemporary context of pyridine chemistry, this work seeks to underscore the ongoing challenges and innovative solutions in the synthesis of functionalized heterocycles, demonstrating the pivotal role such building blocks play in advancing chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-chloro-2,4-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSBBPPYPGCKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 6 Bromo 3 Chloro 2,4 Dimethylpyridine

De Novo Synthesis Routes to the Pyridine (B92270) Core

The de novo synthesis of the pyridine ring offers a versatile approach to constructing highly substituted pyridines from simple, acyclic starting materials. These methods build the heterocyclic core with the desired substitution pattern in place or introduce it in a predictable manner.

Strategies Involving Cyclocondensation Reactions of Acyclic Precursors

Cyclocondensation reactions are a cornerstone of pyridine synthesis, involving the formation of the ring through the reaction of one or more acyclic components that together provide the necessary carbon and nitrogen atoms. A well-known example is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. This reaction proceeds through a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine. youtube.comorgsyn.org

While the classical Hantzsch synthesis produces symmetrically substituted pyridines, modifications have been developed to access unsymmetrical products. For instance, the reaction of 1,3-dicarbonyl compounds with enamines and an ammonia source can lead to a variety of substituted pyridines. The challenge in applying this to 6-bromo-3-chloro-2,4-dimethylpyridine lies in the selection and synthesis of appropriately halogenated and methylated acyclic precursors that would regioselectively cyclize to the desired product.

A general representation of a cyclocondensation approach is the reaction of a 1,5-dicarbonyl compound with ammonia, which directly furnishes the pyridine ring. youtube.com The key to synthesizing the target molecule via this route would be the preparation of a suitably substituted 1,5-dicarbonyl precursor, a task that can be synthetically demanding.

Multicomponent Assembly Approaches for Pyridine Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. Several MCRs have been developed for the synthesis of polysubstituted pyridines. nih.govresearchgate.net

One such approach involves the one-pot condensation of a β-ketoester, an alkynone, and ammonia, which can be catalyzed by either Brønsted or Lewis acids. researchgate.net Another powerful MCR for pyridine synthesis is the Bohlmann-Rahtz reaction, which involves the condensation of an enamine with a propioloyl derivative. The regioselectivity of these reactions is a critical factor and is often influenced by the electronic and steric properties of the substituents on the starting materials. For the synthesis of this compound, this would necessitate the use of carefully designed, halogenated acyclic precursors.

A three-component reaction for the synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reaction of 2-azadienes, formed in situ from a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov This method provides rapid access to a variety of substitution patterns.

Challenges in Regioselective Annulation for Substituted Pyridines

For example, in Hantzsch-type syntheses, if two different β-dicarbonyl compounds are used to create an unsymmetrical pyridine, a statistical mixture of products is often obtained. The regioselectivity can sometimes be controlled by a stepwise approach, where intermediates are isolated, but this diminishes the efficiency of a one-pot reaction.

Similarly, in [4+2] cycloaddition approaches, the regioselectivity is governed by the electronic and steric nature of the substituents on both the diene and dienophile components. nih.gov Achieving the specific 2,3,4,6-substitution pattern of the target molecule with the correct placement of bromo and chloro substituents requires precise control over the reactivity of the precursors. The development of highly regioselective annulation methods is an active area of research, often employing directing groups or specific catalysts to favor the formation of a single regioisomer.

Functionalization of Pre-existing Pyridine Scaffolds

An alternative and often more direct route to this compound involves the sequential functionalization of a simpler, commercially available or easily synthesized pyridine derivative, such as 2,4-lutidine (2,4-dimethylpyridine). This approach relies on the ability to introduce the chloro and bromo substituents at the desired positions with high regioselectivity.

Halogenation Strategies for Introducing Bromine and Chlorine

The introduction of halogen atoms onto a pyridine ring is a fundamental transformation in the synthesis of many important compounds. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions. youtube.com However, the regioselectivity of these reactions can be influenced by the existing substituents on the ring and the reaction conditions.

For the synthesis of the target molecule, a plausible strategy involves the chlorination of 2,4-dimethylpyridine (B42361) at the 3-position, followed by bromination at the 6-position. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents.

A key intermediate in this approach could be 3-chloro-2,4-dimethylpyridine (B11768535) or its N-oxide. The synthesis of the related 4-chloro-2,3-dimethylpyridine-N-oxide has been reported, starting from 2,3-lutidine. acs.org This process involves N-oxidation, nitration at the 4-position, and subsequent conversion of the nitro group to a chloro group. acs.org A similar strategy could potentially be adapted starting from 2,4-lutidine to obtain 3-chloro-2,4-dimethylpyridine.

Reaction Step Reagents and Conditions Product Yield Reference
N-Oxidation of 2,3-lutidineNot specified2,3-Lutidine-N-oxideNot specified acs.org
NitrationNot specified4-Nitro-2,3-lutidine-N-oxideNot specified acs.org
ChlorinationAcetyl chloride, ethanol, 65 °C, 5 h4-Chloro-2,3-dimethylpyridine-N-oxideNot specified acs.org

This table presents data for the synthesis of a structural isomer's precursor, illustrating a potential synthetic route.

Electrophilic Bromination at the 6-Position

Once the 3-chloro-2,4-dimethylpyridine scaffold is obtained, the final step would be the regioselective introduction of a bromine atom at the 6-position. The pyridine ring is activated towards electrophilic substitution by the two methyl groups at the 2- and 4-positions, which direct incoming electrophiles to the 3-, 5-, and 6-positions. The existing chloro group at the 3-position is a deactivating meta-director. The interplay of these directing effects would need to be carefully considered.

Electrophilic bromination of pyridines can be achieved using various brominating agents, such as elemental bromine (Br₂) in the presence of a strong acid like oleum, or N-bromosuccinimide (NBS). youtube.com The use of NBS is often preferred for its milder reaction conditions and improved selectivity. researchgate.net For electron-rich pyridines, bromination with NBS in a solvent like acetonitrile (B52724) can proceed with high regioselectivity, often directed by activating groups like amino substituents. youtube.com In the case of 3-chloro-2,4-dimethylpyridine, the combined directing effects of the methyl and chloro groups would likely favor bromination at the 6-position.

Electrophilic Chlorination at the 3-Position

The pyridine ring is an electron-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. nih.gov Consequently, these reactions often demand harsh conditions, such as high temperatures and the use of strong acids. nih.govmountainscholar.org However, the electronic nature of the pyridine ring directs electrophiles primarily to the 3- and 5-positions. The presence of activating methyl groups at the 2- and 4-positions in a 2,4-lutidine starting material can facilitate electrophilic substitution.

Direct chlorination of 2,4-lutidine would be expected to yield a mixture of products, with substitution occurring at the 3- and 5-positions. Achieving selective chlorination at only the 3-position is challenging and typically requires specific reagents and conditions to control the regioselectivity. For instance, chlorination of 2,6-lutidine derivatives has been studied, providing insight into the complexities of these reactions. nih.gov

Directed Halogenation Techniques for Regiocontrol

To overcome the challenges of regioselectivity in pyridine halogenation, directed halogenation techniques are frequently employed. A predominant strategy is the Directed ortho-Metalation (DoM), where a functional group on the pyridine ring directs deprotonation to an adjacent position using a strong base, typically an organolithium reagent. znaturforsch.combaranlab.org The resulting lithiated intermediate is then quenched with an electrophilic halogen source.

For the synthesis of the target molecule, one could envision starting with a pre-functionalized pyridine. For example, a directing group at the 2-position of a pyridine ring can direct lithiation to the 3-position. Subsequent reaction with a chlorinating agent like hexachloroethane (B51795) (C₂Cl₆) would install the chlorine atom at the desired location. researchgate.net Similarly, a halogen atom itself can act as a directing group, facilitating metalation at an adjacent position. rsc.org This approach allows for the sequential and site-specific introduction of different halogens.

Table 1: Examples of Directed Halogenation in Pyridine Systems

Starting Material Directing Group Base/Conditions Electrophile Product Reference
2-Chloropyridine (B119429) Chloro LDA Carbonyl compounds 2-Chloro-3-substituted pyridines rsc.org
3,5-Dibromopyridine (B18299) Bromo LDA, then BuLi Alkyl halides 3-Bromo-4,5-dialkylpyridines nih.gov
Sequential Halogenation Protocols for Differential Substitution

Introducing two different halogens onto the pyridine ring requires a sequential protocol. This can be achieved through a combination of electrophilic substitution and directed metalation, or through halogen-metal exchange reactions.

A plausible route to this compound could start with the bromination of 2,4-lutidine. Bromination under radical conditions or certain electrophilic conditions might favor substitution at the 6-position due to the influence of the existing methyl groups. Following the initial bromination to form 6-bromo-2,4-dimethylpyridine, a directed ortho-metalation approach could be used. The bromine atom at the 6-position is not suitably positioned to direct metalation to the 3-position. Instead, one of the methyl groups or a pre-installed directing group would be necessary to facilitate lithiation at C-3, followed by quenching with a chlorine source.

Alternatively, a halogen-metal exchange reaction offers a powerful method for differential substitution. For instance, starting with a dibrominated pyridine, one bromine atom can be selectively exchanged for lithium using an organolithium reagent under carefully controlled conditions. This newly formed lithiated species can then react with an electrophilic chlorine source to yield a bromo-chloro-pyridine. znaturforsch.com The synthesis of 3-bromo-4,5-dialkyl-pyridines from 3,5-dibromopyridine via sequential metalation and metal-halogen exchange illustrates the utility of this strategy. nih.gov

Alkylation and Methylation Methods for the 2,4-Dimethyl Moiety

The 2,4-dimethylpyridine (2,4-lutidine) core is the logical precursor for the synthesis of the target compound. nih.gov The formation of this lutidine scaffold can be accomplished through several classical and modern synthetic methods.

Classical approaches include the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the pyridine. nih.gov

More direct methods involve the C-H functionalization of a pyridine ring. The Minisci reaction, which involves the addition of carbon-centered radicals to a protonated pyridine, is a common method for alkylation. nih.gov However, this approach can sometimes lack complete regioselectivity. nih.gov To address this, strategies using blocking groups have been developed to enable exquisite control, for example, directing Minisci-type alkylation specifically to the C-4 position. nih.gov Other methods include the alkylation of pyridine N-oxides, which can be activated and then reacted with nucleophiles like Grignard reagents or alkyllithiums. nih.govresearchgate.net

Table 2: Selected Methods for Pyridine Alkylation

Method Reagents Position(s) Targeted Key Features Reference
Minisci Reaction Carboxylic Acid, AgNO₃, (NH₄)₂S₂O₈ C-2 / C-4 Radical-based, useful for late-stage functionalization nih.gov
N-Oxide Alkylation Pyridine N-oxide, Grignard Reagent, TFAA C-2 Avoids use of metal catalysis for the addition step researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of polysubstituted pyridines is critically dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted include temperature, solvent, pressure, and the concentration and nature of reactants and catalysts.

Temperature: Reaction rates generally increase with temperature. However, in systems with competing reactions, temperature can be a crucial factor in determining the product distribution. For instance, some metalation reactions require cryogenic temperatures (-78 °C or lower) to prevent side reactions and ensure kinetic control. znaturforsch.com

Solvent: The choice of solvent can significantly influence the reactivity and solubility of reagents. In lithiation reactions, ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common. Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing basicity and accelerating the reaction. baranlab.org

Reagents and Catalysts: The stoichiometry and type of base, electrophile, or catalyst are paramount. In directed metalation, the choice between n-BuLi, s-BuLi, or a lithium amide base can alter the regiochemical outcome. znaturforsch.com Similarly, in catalytic processes, the ligand, metal center, and additives must be carefully selected to promote the desired transformation efficiently. researchgate.net

The optimization process is often systematic, involving the screening of various conditions to identify the set of parameters that provides the best balance of reaction efficiency, product yield, and regiochemical purity. researchgate.net

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. The synthesis of complex pyridines has benefited significantly from the development of novel catalytic systems. chemscene.com

Reactivity and Transformation Pathways of 6 Bromo 3 Chloro 2,4 Dimethylpyridine

Reactivity at the Halogen Substituents

The pyridine (B92270) ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. In 6-Bromo-3-chloro-2,4-dimethylpyridine, the presence of both a bromine atom at an α-position and a chlorine atom at a β-position (C3) sets the stage for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-poor aromatic and heteroaromatic systems. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups on the aromatic ring.

Direct Nucleophilic Displacement of Bromine at C-6

The bromine atom at the C-6 position of this compound is situated at an α-position relative to the ring nitrogen. This position is electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, direct displacement of the bromide by a variety of nucleophiles can be anticipated. Common nucleophiles employed in SNAr reactions on halopyridines include alkoxides, thiolates, and amines.

While specific studies on this compound are limited, the general reactivity patterns of 2-halopyridines suggest that the C-6 bromine would be susceptible to substitution under appropriate conditions. For instance, reaction with sodium methoxide in methanol would be expected to yield 6-methoxy-3-chloro-2,4-dimethylpyridine. The reaction conditions, such as temperature and the nature of the nucleophile and solvent, would play a crucial role in the efficiency of this transformation.

Direct Nucleophilic Displacement of Chlorine at C-3

The chlorine atom at the C-3 position is at a β-position, which is generally less activated towards nucleophilic attack compared to the α-positions. Therefore, direct displacement of the chlorine atom in this compound via an SNAr mechanism is expected to be more challenging than the displacement of the bromine at C-6. Higher temperatures and stronger nucleophiles would likely be required to effect this transformation.

Competition and Selectivity in SNAr Reactions

In dihalogenated pyridines, the selectivity of nucleophilic substitution is governed by a combination of electronic and steric factors, as well as the nature of the leaving group. In the case of this compound, two key factors influence selectivity:

Position: The C-6 position is electronically more favorable for nucleophilic attack than the C-3 position.

Leaving Group Ability: Bromide is generally a better leaving group than chloride in SNAr reactions.

Based on these principles, it is highly probable that nucleophilic attack will occur preferentially at the C-6 position, leading to the displacement of the bromide ion. Achieving selective substitution at the C-3 position would likely require the C-6 position to be either already substituted or for the reaction to be directed by specific catalytic or activating methods that overcome the inherent electronic preference.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, which is opposite to that often observed in SNAr reactions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for the formation of C-C bonds. In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization.

Given the higher reactivity of the C-Br bond in the oxidative addition step of the palladium catalytic cycle, it is expected that Suzuki-Miyaura coupling would occur selectively at the C-6 position. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at this position while leaving the C-3 chloro substituent intact for potential further transformations.

A typical reaction would involve treating this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water). The judicious choice of catalyst, ligand, and reaction conditions can further enhance the selectivity of the coupling reaction.

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water6-Phenyl-3-chloro-2,4-dimethylpyridine
This compound4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/Water6-(4-Methoxyphenyl)-3-chloro-2,4-dimethylpyridine
This compoundThiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/Water6-(Thiophen-2-yl)-3-chloro-2,4-dimethylpyridine

This table represents hypothetical examples based on general principles of Suzuki-Miyaura cross-coupling reactions on dihalopyridines. Actual yields and conditions would need to be determined experimentally.

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For a substrate such as this compound, the Sonogashira coupling offers a direct route to introduce alkynyl functionalities, which are valuable precursors in organic synthesis.

The selective reaction at the C6-position is anticipated due to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. This selectivity is a general trend observed in dihalogenated pyridines.

A representative Sonogashira coupling of a related 6-bromo-3-fluoropicolinonitrile with a terminal alkyne was successfully carried out using Pd(PPh₃)₄ as the catalyst and CuI as the co-catalyst in a mixture of THF and Et₃N at room temperature. soton.ac.uk This reaction yielded the corresponding 6-alkynylpyridine derivative in high yield. soton.ac.uk While specific studies on this compound are not extensively documented, the reactivity is expected to be analogous.

Table 1: Illustrative Conditions for Sonogashira Cross-Coupling of Bromo-pyridines

EntryAryl HalideAlkyneCatalystCo-catalystBaseSolventTemp. (°C)Yield (%)
16-Bromo-3-fluoropicolinonitrilePhenylacetylenePd(PPh₃)₄CuIEt₃NTHF/Et₃NRT92
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃CuIEt₃NDMF10098

This table presents data from similar bromo-pyridine compounds to illustrate the potential reaction conditions and outcomes for this compound.

Heck Reaction for Alkene Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction is a versatile tool for the synthesis of substituted alkenes. In the case of this compound, the Heck reaction would preferentially occur at the more reactive C-Br bond at the C6-position to introduce an alkenyl substituent.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to yield the substituted alkene and regenerate the catalyst. nih.gov

While specific examples of the Heck reaction with this compound are scarce in the literature, studies on other aryl bromides provide insight into the expected reaction conditions. A palladacycle phosphine (B1218219) mono-ylide complex has been shown to be an efficient catalyst for the Heck cross-coupling of a broad range of aryl bromides and chlorides with aromatic or aliphatic olefins. organic-chemistry.org

Table 2: General Conditions for Heck Reaction of Aryl Bromides

EntryAryl HalideAlkeneCatalystBaseSolventTemp. (°C)
1Aryl BromideStyrenePd(OAc)₂/LigandOrganic or Inorganic BasePolar Aprotic Solvent80-140
2Aryl Bromiden-Butyl acrylatePalladacycle complexNaOAcNMP130

This table provides generalized conditions for the Heck reaction based on common practices with aryl bromides, suggesting a starting point for reactions with this compound.

Negishi Coupling and Kumada Coupling for Alkyl/Aryl/Vinyl Coupling

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org For this compound, a Negishi coupling would be expected to selectively occur at the C6-bromo position.

Organozinc reagents can be prepared from the corresponding organic halides or through transmetalation from other organometallic species. wikipedia.org The reaction is then carried out in the presence of a palladium or nickel catalyst.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is also catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org It is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of unsymmetrical biaryls. organic-chemistry.org Similar to other palladium-catalyzed reactions, the C-Br bond of this compound would be the primary site of reaction.

The Kumada coupling is often carried out in ethereal solvents like THF or diethyl ether, which are compatible with the Grignard reagent. wikipedia.org

Table 3: Comparison of Negishi and Kumada Coupling for Aryl Halides

ReactionOrganometallic ReagentCatalystTypical SolventsKey Advantages
Negishi Organozinc (R-ZnX)Pd or Ni complexesTHF, DMF, DMAHigh functional group tolerance
Kumada Grignard (R-MgX)Pd or Ni complexesTHF, Diethyl etherReadily available Grignard reagents

This table outlines the general features of Negishi and Kumada couplings, which are applicable to the selective functionalization of this compound at the C6-position.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org This reaction is of great importance in medicinal and materials chemistry for the synthesis of arylamines. For this compound, this reaction would allow for the selective introduction of an amino group at the C6-position.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org

Studies on the Buchwald-Hartwig amination of dihalopyridines have shown that selective monoamination can be achieved. For example, microwave-assisted Buchwald-Hartwig amination of 2,4-dichloropyridine with various anilines and heterocyclic amines has been shown to be highly regioselective for the C2 position. researchgate.net This suggests that for this compound, selective amination at the more reactive C6-bromo position is highly feasible.

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalystLigandBaseSolventTemp. (°C)
1Aryl BromidePrimary/Secondary AminePd₂(dba)₃XPhosNaOtBuToluene80-110
22,4-DichloropyridineAnilinePd(OAc)₂SPhosK₂CO₃Dioxane100 (MW)

This table provides representative conditions for the Buchwald-Hartwig amination, which could be adapted for the selective amination of this compound.

Other Cross-Coupling Modalities (e.g., Stille, Hiyama)

Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or triflate. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. libretexts.org The reaction typically proceeds with retention of stereochemistry of the vinylstannane partner. For this compound, the Stille coupling would provide a route to introduce a variety of organic groups at the C6-position.

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. organic-chemistry.org This reaction requires the activation of the organosilane, typically with a fluoride source such as TBAF or a base. organic-chemistry.org Organosilanes are attractive coupling partners due to their low toxicity and high stability. organic-chemistry.org

Table 5: Overview of Stille and Hiyama Couplings

ReactionOrganometallic ReagentActivatorCatalystKey Features
Stille Organostannane (R-SnR'₃)None typically requiredPd complexesStable organometallic reagents, toxic tin byproducts
Hiyama Organosilane (R-SiR'₃)Fluoride source (e.g., TBAF) or basePd complexesLow toxicity of silicon reagents

This table summarizes the key aspects of Stille and Hiyama couplings, which represent additional methods for the functionalization of this compound.

Selective Reactivity of Halogens in Competitive Cross-Couplings

In dihalogenated pyridines containing both bromine and chlorine, such as this compound, the difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.

This selectivity allows for a stepwise functionalization strategy. The first cross-coupling reaction can be directed to the C6-bromo position under conditions that leave the C3-chloro position intact. Subsequently, a second, different cross-coupling reaction can be performed at the C3-chloro position, often under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system). This sequential approach enables the synthesis of disubstituted pyridines with different functionalities at the C3 and C6 positions.

Formation of Organometallic Intermediates

The formation of organometallic intermediates from this compound is a key step for its participation in certain cross-coupling reactions, particularly those where it acts as the nucleophilic partner. The selective formation of an organometallic reagent at the C6-position is feasible due to the higher reactivity of the C-Br bond.

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an ethereal solvent such as THF would be expected to form the corresponding Grignard reagent, 3-chloro-2,4-dimethyl-6-pyridylmagnesium bromide. The C-Cl bond would likely remain intact under standard Grignard formation conditions. This organomagnesium compound could then be used in Kumada couplings.

Organolithium and Organozinc Reagent Formation

Halogen-lithium exchange, typically using an organolithium reagent such as n-butyllithium at low temperatures, could potentially form the 6-lithio derivative. Subsequent transmetalation with a zinc salt like ZnCl₂ would then yield the corresponding organozinc reagent, 3-chloro-2,4-dimethyl-6-pyridylzinc chloride, which is a suitable partner for Negishi couplings. Direct insertion of activated zinc into the C-Br bond is also a viable method for the preparation of the organozinc reagent. wikipedia.org

The formation of these organometallic intermediates opens up alternative synthetic pathways for the functionalization of the this compound scaffold.

Directed Ortho-Metallation (DoM) at C-5 (ortho to nitrogen)

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the most likely site for DoM is the C-5 position, which is ortho to the nitrogen atom of the pyridine ring. This regioselectivity is guided by the ability of the nitrogen to coordinate with a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), thereby directing deprotonation to the adjacent position. researchgate.netresearchgate.netdoi.org

The reaction proceeds by the abstraction of the C-5 proton, which is rendered acidic by the inductive effect of the electronegative nitrogen atom. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C-5 position.

Table 1: Potential Electrophiles for Quenching the C-5 Lithiated Intermediate

ElectrophileResulting Functional Group
D2ODeuterium
(CH3)3SiClTrimethylsilyl
CO2Carboxylic acid
DMFAldehyde
I2Iodine

It is important to note that careful control of reaction conditions, such as temperature and the choice of base, is crucial to prevent side reactions, including halogen-metal exchange, which will be discussed in the following section. znaturforsch.com

Lithium-Halogen Exchange and Grignard Reagent Formation

Lithium-halogen exchange is a common and efficient method for the formation of organometallic reagents from aryl and heteroaryl halides. wikipedia.orgprinceton.eduharvard.edu For this compound, this reaction offers a pathway to generate a nucleophilic carbon center at either the C-6 or C-3 position. The rate of halogen-metal exchange is typically faster for bromine than for chlorine, suggesting that selective exchange at the C-6 position is feasible. wikipedia.org

This selectivity is kinetically controlled and can be achieved by using alkyllithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. acs.orguni-regensburg.deresearchgate.net The resulting 3-chloro-2,4-dimethyl-6-lithiopyridine is a versatile intermediate for further functionalization.

Similarly, Grignard reagents can be formed through the reaction with magnesium metal. The formation of a Grignard reagent from an aryl halide is a well-established process. In the context of this compound, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond would favor the formation of the Grignard reagent at the C-6 position.

Table 2: Comparison of Lithium-Halogen Exchange and Grignard Reagent Formation

FeatureLithium-Halogen ExchangeGrignard Reagent Formation
Reagent Alkyllithium (e.g., n-BuLi)Magnesium metal
Selectivity High for Br over ClHigh for Br over Cl
Reaction Conditions Low temperature (e.g., -78 °C)Often requires activation of Mg
Reactivity of Intermediate Highly reactiveModerately reactive
Transmetallation Reactions for Further Functionalization

Once the organometallic intermediate (either an organolithium or a Grignard reagent) of this compound is formed, it can undergo transmetallation with various metal salts to generate other organometallic species. These new reagents can then participate in a range of cross-coupling reactions, significantly expanding the synthetic utility of the parent compound.

A prominent example is the formation of an organozinc reagent, which can then be used in Negishi cross-coupling reactions. wikipedia.orgresearchgate.netorgsyn.org This reaction is known for its high functional group tolerance and its ability to form carbon-carbon bonds between sp2-hybridized carbon atoms. wikipedia.org

Another important transmetallation pathway involves the formation of an organoboron species, typically a boronic acid or a boronic ester, which can then be utilized in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most widely used methods for the formation of biaryl compounds.

Table 3: Common Cross-Coupling Reactions Following Transmetallation

Cross-Coupling ReactionOrganometallic ReagentCoupling PartnerCatalyst
NegishiOrganozincAryl/Vinyl HalidePalladium or Nickel
Suzuki-MiyauraOrganoboronAryl/Vinyl Halide or TriflatePalladium
StilleOrganotinAryl/Vinyl Halide or TriflatePalladium
SonogashiraTerminal Alkyne (via Cu-acetylide)Aryl/Vinyl HalidePalladium/Copper

Reductive Dehalogenation and Hydrogenation Reactions

The halogen substituents on the pyridine ring of this compound can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation. thalesnano.comliverpool.ac.uk The choice of catalyst and reaction conditions can influence the selectivity of the dehalogenation process. For instance, palladium-on-carbon (Pd/C) is a commonly used catalyst for this transformation. liverpool.ac.uk It is possible to achieve selective removal of the bromine atom over the chlorine atom due to the lower bond dissociation energy of the C-Br bond.

In addition to dehalogenation, the pyridine ring itself can be hydrogenated to the corresponding piperidine (B6355638) derivative. This typically requires more forcing conditions, such as higher pressures of hydrogen and more active catalysts like platinum oxide (PtO2) or rhodium-based catalysts. nih.govresearchgate.netnih.gov The hydrogenation of the pyridine ring is a valuable transformation for the synthesis of saturated nitrogen-containing heterocycles. liverpool.ac.uk

Reactivity at the Methyl Substituents (C-2 and C-4)

The methyl groups at the C-2 and C-4 positions of this compound exhibit reactivity characteristic of benzylic positions, which are activated by the adjacent aromatic ring.

Benzylic Functionalization (e.g., oxidation to aldehydes/acids, halogenation)

The methyl groups can be oxidized to various functional groups, including aldehydes and carboxylic acids. acs.orggoogle.comresearchgate.netacs.orggoogle.com Strong oxidizing agents, such as potassium permanganate (KMnO4) or nitric acid, can convert the methyl groups to carboxylic acids. researchgate.net Milder oxidizing agents can be employed to achieve partial oxidation to the aldehyde stage. The relative reactivity of the C-2 and C-4 methyl groups towards oxidation can be influenced by steric and electronic factors.

Benzylic halogenation of the methyl groups can also be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., with AIBN or UV light). nih.govyoutube.comgoogle.comnih.govnsf.gov This provides a route to introduce a halogen atom on the methyl group, which can then be further functionalized through nucleophilic substitution reactions.

Condensation Reactions Involving Active Methyl Protons

The protons of the methyl groups at the C-2 and C-4 positions are acidic due to the electron-withdrawing nature of the pyridine ring. This allows these methyl groups to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. semanticscholar.orgresearchgate.net

A classic example of such a reaction is the Knoevenagel condensation, where an active methylene compound reacts with a carbonyl compound in the presence of a basic catalyst. nih.govorganic-chemistry.orgwikipedia.orgalfa-chemistry.comchem-station.com In the case of this compound, the methyl groups can act as the active hydrogen component, leading to the formation of a new carbon-carbon double bond. wikipedia.org Pyridine itself is often used as a solvent and a weak base to catalyze these types of condensations. wikipedia.org

Metallation at the Methyl Groups for Further Elaboration

The methyl groups at the C2 and C4 positions of the pyridine ring exhibit acidic protons that can be abstracted by strong bases, a process known as metallation or deprotonation. This reaction generates a nucleophilic carbanion that can be subsequently reacted with various electrophiles, providing a pathway for the elaboration of the methyl side chains. The acidity of these methyl protons is enhanced by the electron-withdrawing nature of the pyridine ring and the halogen substituents.

The regioselectivity of the metallation is influenced by the choice of base and the reaction conditions. Generally, the methyl group at the C2 (α) position is more acidic due to its proximity to the nitrogen atom. However, steric hindrance from the adjacent bromine atom at C3 and the nitrogen atom itself can influence the accessibility of this position to bulky bases.

Commonly used strong bases for the deprotonation of methylpyridines include organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA). The choice of base can dictate the site of metallation. For instance, in related lutidine systems, n-BuLi has been shown to selectively deprotonate the C2-methyl group, while the bulkier LDA can favor deprotonation at the less sterically hindered C4-methyl group.

Once the lithiated species is formed, it can react with a variety of electrophiles to introduce new functional groups. This two-step sequence of metallation followed by electrophilic quench allows for the synthesis of a wide array of derivatives.

Table 1: Potential Metallation and Elaboration Reactions of this compound

Reagent SystemProposed IntermediateElectrophilePotential Product
1. n-BuLi, THF, -78 °C6-Bromo-3-chloro-2-(lithiomethyl)-4-methylpyridineD2O6-Bromo-3-chloro-2-(deuteriomethyl)-4-methylpyridine
2. LDA, THF, -78 °C6-Bromo-3-chloro-4-(lithiomethyl)-2-methylpyridineCH3I6-Bromo-3-chloro-4-ethyl-2-methylpyridine
3. n-BuLi, THF, -78 °C6-Bromo-3-chloro-2-(lithiomethyl)-4-methylpyridinePhCHO2-(6-Bromo-3-chloro-4-methylpyridin-2-yl)-1-phenylethan-1-ol
4. LDA, THF, -78 °C6-Bromo-3-chloro-4-(lithiomethyl)-2-methylpyridine(CH3)3SiCl6-Bromo-3-chloro-2-methyl-4-((trimethylsilyl)methyl)pyridine

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows for reactions directly at the nitrogen, such as N-oxidation and N-alkylation (quaternization), as well as coordination to metal centers.

N-Oxidation and N-Alkylation (Quaternization) Reactions

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid catalyst. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. The presence of two methyl groups, particularly at the C2 position, may sterically hinder the approach of the oxidizing agent to the nitrogen atom, potentially requiring more forcing reaction conditions.

N-Alkylation (Quaternization): The nitrogen atom can also act as a nucleophile and react with alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. This reaction, known as quaternization, is influenced by both electronic and steric factors. The electron-withdrawing effects of the bromine and chlorine atoms decrease the nucleophilicity of the nitrogen, making the reaction slower than with unsubstituted pyridine. Furthermore, the methyl group at the C2 position provides significant steric hindrance around the nitrogen, which can impede the approach of the alkylating agent. The rate of quaternization is generally sensitive to the size of the alkylating agent and the substituents on the pyridine ring.

Table 2: Potential N-Oxidation and N-Alkylation Reactions

Reaction TypeReagentPotential Product
N-Oxidationm-CPBA, CH2Cl2This compound 1-oxide
N-OxidationH2O2, CH3COOHThis compound 1-oxide
N-AlkylationCH3I6-Bromo-3-chloro-1,2,4-trimethylpyridin-1-ium iodide
N-AlkylationC2H5Br1-Ethyl-6-bromo-3-chloro-2,4-dimethylpyridin-1-ium bromide

Coordination Chemistry with Metal Centers (Ligand Potential)

Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of coordinating to a wide range of metal centers through the lone pair of electrons on the nitrogen atom. This compound possesses the necessary structural feature to act as a ligand.

The coordination ability of this molecule is influenced by several factors:

Steric Hindrance: The methyl group at the C2 position can create significant steric bulk around the nitrogen donor atom, which may disfavor coordination with sterically demanding metal centers or prevent the coordination of multiple ligands.

Electronic Effects: The electron-withdrawing chloro and bromo substituents decrease the electron density on the nitrogen atom, reducing its Lewis basicity and thus its ability to donate its lone pair to a metal center. This can result in weaker metal-ligand bonds compared to more electron-rich pyridine ligands.

Despite these factors, this compound could potentially form stable complexes with various transition metals, particularly those that can tolerate sterically hindered ligands and are not highly sensitive to the ligand's basicity. The presence of the halogen atoms also opens up the possibility of secondary interactions with the metal center or participation in subsequent catalytic reactions.

Table 3: Potential Coordination Complexes

Metal PrecursorPotential Complex Structure
PdCl2(CH3CN)2trans-[PdCl2(this compound)2]
PtCl2cis-[PtCl2(this compound)2]
Cu(OAc)2[Cu(OAc)2(this compound)2]
RuCl2(p-cymene)2[RuCl2(p-cymene)(this compound)]

Multi-Step Transformations and Cascade Reactions Involving this compound

The presence of two different halogen atoms at positions that are electronically and sterically distinct allows for selective multi-step transformations and the design of cascade reactions. The C-Br bond at the C6 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond at the C3 position. This difference in reactivity (reactivity order: C-I > C-Br > C-Cl) is a cornerstone for the selective functionalization of this molecule.

Selective Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions can be performed chemoselectively at the C6 position, leaving the C3-chloro substituent intact for subsequent transformations. This allows for the stepwise introduction of different aryl, alkynyl, or vinyl groups onto the pyridine core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with the aryl bromide. A variety of aryl and heteroaryl groups can be introduced at the C6 position.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the C6 position and a terminal alkyne.

Heck Reaction: This reaction enables the coupling of the C6 position with an alkene.

Following the initial cross-coupling at the C6-bromo position, the less reactive C3-chloro position can be targeted for a second cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems). This sequential approach provides a powerful strategy for the synthesis of highly substituted and complex pyridine derivatives.

Cascade Reactions: A cascade reaction could be envisioned where an initial cross-coupling at the C6 position introduces a functional group that can then participate in an intramolecular reaction with another part of the molecule, such as one of the methyl groups or the C3-chloro substituent. For example, the introduction of a suitably functionalized alkyne via a Sonogashira coupling could be followed by an intramolecular cyclization.

Table 4: Exemplary Multi-Step Transformations via Selective Cross-Coupling

StepReaction TypeReagents and ConditionsIntermediate/Product
1Suzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O6-Phenyl-3-chloro-2,4-dimethylpyridine
2Sonogashira CouplingPhenylacetylene, PdCl2(PPh3)2, CuI, Et3N6-(Phenylethynyl)-3-chloro-2,4-dimethylpyridine
3Heck ReactionStyrene, Pd(OAc)2, P(o-tolyl)3, Et3N6-((E)-2-Phenylvinyl)-3-chloro-2,4-dimethylpyridine
4 (from Step 1 product)Suzuki-Miyaura Coupling4-Methoxyphenylboronic acid, Pd(dppf)Cl2, K3PO4, Dioxane, 100 °C6-Phenyl-3-(4-methoxyphenyl)-2,4-dimethylpyridine

Derivatization Strategies and Expansion of the Structural Diversity of 6 Bromo 3 Chloro 2,4 Dimethylpyridine Derivatives

Design Principles for Novel Pyridine (B92270) Scaffolds Based on 6-Bromo-3-chloro-2,4-dimethylpyridine

No specific research findings are available for this topic.

Parallel and Combinatorial Synthesis of Libraries of Functionalized Pyridines

No specific research findings are available for this topic.

Regioselective and Chemoselective Derivatization Pathways

No specific research findings are available for this topic.

Generation of Polyfunctionalized Pyridine Derivatives

No specific research findings are available for this topic.

Structure-Reactivity Relationships in Advanced Pyridine Analogs

No specific research findings are available for this topic.

Data Tables

Given the lack of experimental data in the literature for this compound, no data tables can be generated.

Advanced Spectroscopic and Spectrometric Methodologies for the Structural Elucidation of 6 Bromo 3 Chloro 2,4 Dimethylpyridine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass with extremely high accuracy. For a molecule like 6-Bromo-3-chloro-2,4-dimethylpyridine (C₇H₇BrClN), HRMS can differentiate its exact mass from other potential compounds with the same nominal mass. nih.gov

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte molecule, reducing fragmentation and preserving the molecular ion. lclark.edu When analyzing this compound, ESI-MS would be expected to generate the protonated molecular ion, [M+H]⁺, by introducing the sample in a solution into the mass spectrometer. nih.gov The resulting spectrum would prominently feature this ion, allowing for a direct and accurate measurement of the compound's monoisotopic mass. This method is particularly valuable for confirming the molecular weight of the parent compound before inducing fragmentation for further structural analysis. rsc.org

Electron Ionization (EI-MS)

In contrast to ESI, Electron Ionization (EI-MS) is a hard ionization technique that bombards the sample with high-energy electrons. This process not only ionizes the molecule to form a molecular ion (M⁺) but also induces extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, providing significant structural information. For this compound, characteristic fragmentation pathways would likely include the loss of a methyl radical (–CH₃), a bromine atom (–Br), or a chlorine atom (–Cl), leading to distinct fragment ions that help to piece together the molecule's structure.

Accurate Mass Measurement and Isotopic Pattern Analysis

A key feature in the mass spectrum of a compound containing bromine and chlorine is its distinctive isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. libretexts.orgyoutube.com This results in a characteristic cluster of peaks for the molecular ion.

For this compound, the molecular ion region will exhibit a unique pattern of four main peaks:

M: The peak corresponding to the molecule containing ⁷⁹Br and ³⁵Cl.

M+2: A peak of higher intensity, corresponding to molecules with either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

M+4: A peak corresponding to the molecule containing ⁸¹Br and ³⁷Cl.

M+6: A very low intensity peak arising from the presence of the ¹³C isotope in the M+4 ion.

The precise measurement of the m/z values and the relative intensities of these isotopic peaks by HRMS provides definitive confirmation of the presence and number of bromine and chlorine atoms in the molecule, a critical step in its identification. researchgate.netjst.go.jp

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound [M]⁺ This is a predicted table based on isotopic abundances.

Isotopologuesm/z (Da)Relative Intensity (%)
C₇H₇³⁵Cl⁷⁹BrN218.945076.3
C₇H₇³⁷Cl⁷⁹BrN / C₇H₇³⁵Cl⁸¹BrN220.9421100.0
C₇H₇³⁷Cl⁸¹BrN222.939224.4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N NMR) for Proton, Carbon, and Nitrogen Environments

¹H NMR: The proton NMR spectrum of this compound is predicted to be relatively simple, providing direct evidence of the proton-containing groups. It should display three distinct signals, all appearing as singlets due to the absence of adjacent protons for spin-spin coupling:

One signal in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the single proton on the pyridine (B92270) ring (H-5).

Two signals in the aliphatic region (typically δ 2.0-3.0 ppm), each corresponding to one of the two non-equivalent methyl groups at the C-2 and C-4 positions.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected:

Five signals in the downfield region (δ 110-160 ppm) for the five sp²-hybridized carbons of the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, chlorine, and bromine substituents. docbrown.info

Two signals in the upfield region (δ 15-25 ppm) for the two sp³-hybridized methyl carbons.

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less sensitive, directly probes the nitrogen atom of the pyridine ring. researchgate.net The chemical shift of the nitrogen is highly sensitive to the electronic effects of the ring substituents. acs.orgresearchgate.net For this compound, the electron-withdrawing halogen atoms and electron-donating methyl groups would influence the ¹⁵N chemical shift, providing valuable data for electronic structure analysis when compared to other substituted pyridines. acs.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for assembling the full molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In this compound, the COSY spectrum would be expected to show no cross-peaks, confirming that the single aromatic proton and the two methyl groups are all isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment would definitively link:

The aromatic proton signal to the C-5 carbon signal.

Each methyl proton signal to its corresponding methyl carbon signal.

Table 2: Predicted HSQC Correlations for this compound This is a predicted table based on the known structure.

Proton (¹H)Correlated Carbon (¹³C)
H-5C-5
-CH₃ (at C-2)-CH₃ Carbon (at C-2)
-CH₃ (at C-4)-CH₃ Carbon (at C-4)

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying the connectivity across multiple bonds (typically 2 or 3 bonds), which allows for the assignment of non-protonated (quaternary) carbons. Key correlations would include:

The aromatic H-5 proton showing correlations to the quaternary carbons C-3, C-4, and C-6.

The protons of the C-2 methyl group showing correlations to C-2 and C-3.

The protons of the C-4 methyl group showing correlations to C-3, C-4, and C-5. These long-range correlations are instrumental in piecing together the substituted pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. nanalysis.comlibretexts.org This is particularly useful for determining stereochemistry and confirming assignments. spbu.ru For this compound, the most significant NOESY correlation would be between the aromatic H-5 proton and the protons of the methyl group at C-4, confirming their spatial proximity and providing unambiguous assignment of the C-4 methyl group versus the C-2 methyl group. diva-portal.org

Solid-State NMR for Crystalline Forms

No published solid-state Nuclear Magnetic Resonance (NMR) data for this compound could be located.

Solid-state NMR (ssNMR) is a powerful technique for investigating the molecular structure of crystalline solids. youtube.comnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions in a static sample. uni-halle.de For this compound, techniques like Magic-Angle Spinning (MAS) would be employed to reduce line broadening and enhance spectral resolution. uni-halle.deyoutube.com

A hypothetical ssNMR analysis could provide significant insights:

Polymorphism: Different crystalline forms (polymorphs) of the compound would produce distinct ssNMR spectra, allowing for their identification and characterization.

Local Environment: The chemical shifts of ¹³C and ¹⁵N nuclei would reveal details about the local electronic environment of each atom in the pyridine ring and the methyl groups, influenced by the bromine and chlorine substituents.

Intermolecular Interactions: Advanced ssNMR experiments can probe through-space dipolar couplings, providing information on intermolecular packing and the proximity of different molecules within the crystal lattice.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific experimental Infrared (IR) and Raman spectra for this compound are not available in the reviewed literature.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. tamu.edu An analysis of this compound would be expected to show characteristic vibrational frequencies for its functional groups.

Expected Vibrational Modes:

C-H vibrations: Stretching and bending modes from the two methyl groups and the remaining aromatic C-H bond.

C=C and C=N stretching: Vibrations associated with the pyridine ring, typically appearing in the 1400-1600 cm⁻¹ region.

C-Cl and C-Br stretching: Vibrations corresponding to the carbon-halogen bonds, expected at lower frequencies.

Ring vibrations: In-plane and out-of-plane bending modes of the substituted pyridine ring.

Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental spectra to assign the observed vibrational bands to specific atomic motions within the molecule. tamu.edu

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure Determination

A definitive crystal structure for this compound determined by X-ray crystallography has not been found in public databases. X-ray crystallography is considered the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgutah.edu

No single crystal X-ray diffraction data for this compound is currently available.

This technique involves diffracting X-rays off a single, high-quality crystal of the compound. wikipedia.org If a suitable crystal could be grown, this analysis would unambiguously determine:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule.

Crystal Packing: The arrangement of molecules in the unit cell, revealing intermolecular interactions such as halogen bonding or π-stacking.

Planarity: The degree of planarity of the pyridine ring.

There is no published powder X-ray diffraction (PXRD) data for this compound.

PXRD is used to analyze a polycrystalline sample and is particularly useful for identifying different crystalline phases or polymorphs. Each polymorph would produce a unique diffraction pattern, acting as a fingerprint for that specific crystalline form. This technique is crucial in materials science and pharmaceutical development to ensure the correct polymorphic form of a compound is being used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Experimental UV-Vis absorption spectra for this compound are not documented in the searched scientific literature.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. oup.com For an aromatic compound like this compound, the analysis would reveal information about its electronic structure.

Expected Electronic Transitions:

π → π* transitions: These are typically strong absorptions arising from the excitation of electrons in the π-system of the pyridine ring. The position and intensity of these bands are sensitive to the substituents on the ring. oup.com

n → π* transitions: These are generally weaker absorptions resulting from the excitation of a non-bonding electron (from the nitrogen atom) to an anti-bonding π* orbital. oup.com

The solvent used for the analysis can influence the position of these absorption maxima. A detailed study in various solvents could provide further insight into the nature of the electronic transitions. oup.comoup.com

Computational and Theoretical Investigations of 6 Bromo 3 Chloro 2,4 Dimethylpyridine and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties by solving the Schrödinger equation. arxiv.org For a molecule like 6-Bromo-3-chloro-2,4-dimethylpyridine, these methods can determine its stable structure, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. researchgate.net DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. For this compound, DFT would be employed to perform geometry optimization, which finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure.

The process involves starting with an initial guess of the molecular geometry and iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. mdpi.com These calculations would reveal precise bond lengths, bond angles, and dihedral angles. For instance, the presence of the bulky bromine and chlorine atoms, along with the methyl groups, would be expected to cause minor distortions in the planarity of the pyridine (B92270) ring. DFT calculations can quantify these structural parameters with high precision. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyridine Calculated via DFT (Note: This table provides example data to illustrate the output of a DFT calculation, not specific experimental or calculated values for this compound.)

ParameterValue
C2-N1 Bond Length1.34 Å
C6-N1 Bond Length1.35 Å
C3-C4 Bond Length1.39 Å
C2-N1-C6 Angle117.5°
N1-C2-C3-C4 Dihedral Angle0.1°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameterization. aps.orgrsc.org These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as the "gold standard" in quantum chemistry. acs.orgnih.gov

For this compound, high-accuracy ab initio calculations could be used to benchmark the results obtained from more economical DFT methods. acs.org They are particularly valuable for calculating properties where electron correlation effects are critical, such as reaction barrier heights or weak intermolecular interactions. While a full geometry optimization might be computationally expensive, single-point energy calculations on a DFT-optimized geometry can provide a highly accurate electronic energy. rsc.org

The accuracy of any DFT or ab initio calculation is critically dependent on two choices: the exchange-correlation functional (for DFT) and the basis set. arxiv.org

Exchange-Correlation Functionals: These are approximate mathematical expressions within DFT that describe the complex quantum effects of exchange and electron correlation. Functionals range from simple Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals (which mix in a portion of exact exchange from Hartree-Fock theory, like the popular B3LYP). researchgate.netmostwiedzy.pl The choice of functional can significantly impact the calculated properties, and for halogenated systems, hybrid or range-separated functionals are often preferred. acs.org

Basis Sets: A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals. youtube.com Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational cost. aps.org Popular choices include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). arxiv.orgyoutube.com For molecules containing heavy atoms like bromine, it is crucial to use basis sets that include polarization and diffuse functions to accurately model the electron distribution and potential non-covalent interactions. mostwiedzy.pl

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. mdpi.com It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP map would reveal several key features:

A region of strong negative potential (typically colored red) would be located around the nitrogen atom, corresponding to its lone pair of electrons. This is the most likely site for protonation and coordination to Lewis acids. nih.gov

The electron-withdrawing bromine and chlorine atoms would create regions of positive potential (a "sigma-hole") on the halogen atoms along the axis of the C-X bond, making them potential sites for halogen bonding interactions. nih.gov

The aromatic ring itself will exhibit a complex potential landscape influenced by the competing effects of the electron-donating methyl groups and the electron-withdrawing halogens.

By analyzing the values and locations of the MEP minima (Vmin) and maxima (Vs,max), one can quantitatively predict the most favorable sites for various chemical reactions. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Orbital Distributions)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: This orbital is the source of electrons in a reaction (a nucleophile). For this compound, the HOMO would likely be a π-orbital distributed across the pyridine ring, with significant contributions from the nitrogen and potentially the methyl-substituted carbon atoms.

LUMO: This orbital is the destination for electrons in a reaction (an electrophile). The LUMO is expected to be a π* anti-bonding orbital. The presence of electronegative bromine and chlorine atoms would lower its energy, making the molecule more susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can provide precise values for these orbital energies.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine (Note: This table provides example data to illustrate the output of an FMO analysis, not specific calculated values for this compound.)

OrbitalEnergy (eV)
HOMO-6.52 eV
LUMO-1.25 eV
HOMO-LUMO Gap (ΔE)5.27 eV

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is an indispensable tool for mapping out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. rsc.org This involves locating and characterizing not only the reactants and products but also the high-energy transition states (TS) that connect them.

For a reaction involving this compound, such as a nucleophilic aromatic substitution, computational modeling could:

Identify Intermediates: Determine the structure and stability of any intermediates, such as a Meisenheimer complex.

Locate Transition States: Use specialized algorithms to find the exact geometry of the transition state, which represents the maximum energy point along the reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (barrier height), which is directly related to the reaction rate. mdpi.com

Confirm Reaction Pathways: By performing frequency calculations, one can confirm that a stationary point is a true minimum (all real frequencies) or a first-order saddle point/transition state (exactly one imaginary frequency). Following the vibrational mode of this imaginary frequency can animate the reaction pathway, confirming it connects the desired reactant and product.

These calculations can be used to predict the regioselectivity of a reaction (e.g., will a nucleophile attack at the position of the bromine or chlorine?) and to understand how changes to the substituents or reaction conditions might alter the reaction outcome. rsc.orgmdpi.com

Calculation of Activation Barriers and Reaction Pathways

The calculation of activation barriers and the elucidation of reaction pathways are fundamental to understanding the chemical reactivity of a molecule. For substituted pyridines, these calculations often focus on nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for this class of compounds.

A theoretical study on the SNAr reaction of 2-sulfonylpyrimidine derivatives with thiol nucleophiles using DFT calculations at the ωB97XD/6-31+G(d,p) level of theory also highlighted that nucleophilic addition is the rate-determining step. nih.gov The calculated activation energies for a series of derivatives showed good agreement with experimental data, reinforcing the predictive power of these computational methods. nih.gov For this compound, a similar computational approach could be employed to predict the activation barriers for reactions with various nucleophiles, providing a quantitative measure of its reactivity at different positions.

Table 1: Illustrative Calculated Activation Energies for SNAr Reactions of Related Pyridine Derivatives

ReactantNucleophileComputational MethodCalculated Activation Energy (kcal/mol)Reference
2-Chloropyridine (B119429) derivativeGlutathione (B108866)Molecular Orbital CalculationsCorrelated with ΔG‡ researchgate.net
2-MethylsulfonylpyrimidineMethanethiolateωB97XD/6-31+G(d,p)Available in study nih.gov

This table is illustrative and based on data for related compounds due to the absence of specific data for this compound.

Solvent Effects on Reaction Dynamics

The solvent environment can significantly influence the dynamics and outcome of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to account for solvent effects in DFT calculations.

Studies on SN2 reactions have shown that the potential energy surface of a reaction can be dramatically altered by the introduction of a solvent. researchgate.net For instance, a reaction that proceeds through a double-well potential in the gas phase may become unimodal in a solvent. researchgate.net In the context of this compound, the choice of solvent would be critical in determining the rate and mechanism of its reactions. A polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy for SNAr reactions.

Research on the solvent-mediated ring opening of N-enoxyphthalimide has demonstrated the power of hybrid DFT level neural network potentials coupled with molecular dynamics simulations to capture the complex role of solvent hydrogen-bonding networks. nih.gov This advanced approach could be applied to study the reactions of this compound in protic solvents, providing a detailed, dynamic picture of solute-solvent interactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the characterization and identification of compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. While specific calculated NMR data for this compound is not published, empirical and computational methods are available for estimating the chemical shifts of substituted pyridines. acs.org For instance, online tools and databases can predict ¹H and ¹³C NMR spectra based on the structure. core.ac.uk For a more accurate prediction for this compound, one would perform GIAO-DFT calculations, referencing the computed isotropic shielding values to a standard like tetramethylsilane (B1202638) (TMS).

Vibrational Frequencies: DFT calculations are also employed to predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. The calculated frequencies help in the assignment of vibrational modes. For halogenated pyrimidines, the vibrational modes are influenced by the mass and electronic effects of the halogen substituents. A study on N-(2,3,5,6-Tetrafluoropyridine-4-yl)formamide utilized DFT/B3LYP/6-311++G(d,p) to perform a potential energy surface scan and analyze its vibrational properties. ijcce.ac.ir A similar approach for this compound would provide a theoretical vibrational spectrum, aiding in its experimental characterization.

Table 2: Predicted Spectroscopic Parameters for a Hypothetical Analysis of this compound

Spectroscopic ParameterComputational MethodPredicted Value/Range
¹H NMR Chemical Shift (ppm)GIAO-DFTAromatic protons: ~7-8 ppm; Methyl protons: ~2-3 ppm
¹³C NMR Chemical Shift (ppm)GIAO-DFTAromatic carbons: ~120-160 ppm; Methyl carbons: ~15-25 ppm
C-Br Vibrational Frequency (cm⁻¹)DFT (e.g., B3LYP/6-311++G(d,p))Typically in the lower frequency region
C-Cl Vibrational Frequency (cm⁻¹)DFT (e.g., B3LYP/6-311++G(d,p))Typically in the mid-frequency region

This table presents hypothetical predicted values based on general knowledge of similar compounds and computational methods.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For a substituted pyridine like this compound, rotation around the bonds connecting the methyl groups to the pyridine ring is possible.

A potential energy surface (PES) scan can be performed computationally to explore the different conformations and identify the most stable (lowest energy) structures. This involves systematically changing a specific dihedral angle and calculating the energy at each step. A study on N-(2,3,5,6-Tetrafluoropyridine-4-yl)formamide performed a PES scan around the C-N-C-C dihedral angle to understand the orientation of the formamide (B127407) group relative to the pyridine ring. ijcce.ac.ir For this compound, a PES scan of the methyl group rotations would reveal the energetic barriers to rotation and the preferred orientations of the methyl groups relative to the halogen substituents.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. These models often use molecular descriptors derived from computational chemistry.

For pyridine derivatives, QSAR studies have been conducted to model various biological activities, such as their inhibitory effects on enzymes. nih.govnih.gov For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for pyridine-substituted pyrimidines as Mer kinase inhibitors. nih.gov These models use steric and electrostatic fields around the molecules to predict their activity.

In the context of the reactivity of this compound, a QSRR study could be developed by synthesizing a series of related compounds with varying substituents and measuring their reaction rates for a specific reaction (e.g., SNAr). Computational descriptors such as electrostatic potentials, frontier molecular orbital energies (HOMO and LUMO), and steric parameters could then be used to build a predictive model for reactivity. A study on the antiproliferative activity of pyridine derivatives found that the presence and position of certain functional groups significantly influenced their activity, while bulky groups or halogens sometimes led to lower activity.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment, such as a solvent.

While specific MD simulations for this compound are not available, studies on other pyridine derivatives demonstrate the utility of this technique. For example, MD simulations have been used to investigate the binding mechanisms of substituted pyridine derivatives to proteins, revealing important interactions and the role of solvent molecules. nih.gov In such a study, the inhibitor and its receptor are placed in a simulation box with explicit solvent molecules, and their movements are simulated over nanoseconds.

For this compound, an MD simulation in a solvent like water or an organic solvent could provide insights into its solvation structure, the dynamics of its conformational changes, and how it interacts with other molecules in solution. This would be particularly relevant for understanding its behavior in a biological context or as a reactant in solution-phase synthesis.

Applications of 6 Bromo 3 Chloro 2,4 Dimethylpyridine As a Key Synthetic Building Block

Utility in the Synthesis of Complex Organic Molecules

The strategic placement of bromo, chloro, and methyl functional groups on the pyridine (B92270) ring of 6-bromo-3-chloro-2,4-dimethylpyridine makes it a versatile building block in the synthesis of more complex organic molecules. The differential reactivity of the halogen atoms allows for selective transformations, providing a pathway to a variety of substituted pyridine derivatives. However, detailed and specific research findings on its direct application in the construction of advanced pharmaceutical intermediates, as a precursor for agrochemical research, or in the creation of scaffolds for natural product synthesis are not extensively documented in publicly available scientific literature.

Construction of Advanced Pharmaceutical Intermediates

While substituted pyridines are a common motif in many active pharmaceutical ingredients (APIs), specific examples detailing the use of this compound in the synthesis of pharmaceutical intermediates are scarce in the current body of scientific literature. The inherent reactivity of the halopyridine core suggests its potential utility in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, which are fundamental transformations in the assembly of complex drug molecules. The bromine atom at the 6-position is typically more susceptible to palladium-catalyzed cross-coupling reactions than the chlorine atom at the 3-position, allowing for sequential functionalization. This differential reactivity could theoretically be exploited to introduce various substituents, ultimately leading to the formation of highly functionalized pyridine scaffolds for medicinal chemistry exploration. However, without concrete published examples, its role in this area remains largely speculative.

Precursor for Agrochemical Research

The pyridine ring is a key component in numerous herbicides, insecticides, and fungicides. The substitution pattern of this compound could be of interest in the discovery of new agrochemicals. The presence of both bromine and chlorine atoms offers multiple points for chemical modification, enabling the synthesis of a library of derivatives for biological screening. For instance, the bromo group could be displaced by various nucleophiles or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the chloro group could be targeted in subsequent synthetic steps. Despite this potential, there is a lack of specific studies or patents that explicitly report the use of this compound as a direct precursor in the development of novel agrochemicals.

Scaffolds for Natural Product Synthesis

Many natural products, particularly alkaloids, contain a pyridine or a related nitrogen-containing heterocyclic core. The functional group handles on this compound could, in principle, serve as a starting point for the elaboration of more complex molecular architectures resembling those found in nature. The methyl groups also offer sites for further chemical manipulation through oxidation or halogenation. However, a review of the current literature does not provide specific examples of the successful application of this compound as a key building block in the total synthesis of any known natural products.

Role in Ligand Design for Catalysis

The design of ligands is crucial for the development of efficient and selective transition metal catalysts. Pyridine-based ligands are widely used due to their strong coordination to metal centers and the tunable electronic and steric properties of the pyridine ring.

Pyridine-Based Ligands for Transition Metal Catalysis

The structure of this compound suggests its potential as a precursor for the synthesis of novel pyridine-based ligands. The halogen atoms can be substituted with phosphine (B1218219), amine, or other coordinating groups to create bidentate or tridentate ligands. For example, a Negishi or Kumada coupling at the 6-position could introduce a phosphine-containing moiety, while the 3-chloro position could be retained or further modified. The methyl groups on the pyridine ring would also influence the steric environment around the metal center, which can be a critical factor in controlling the selectivity of a catalytic reaction. Despite these possibilities, there is a lack of published research demonstrating the synthesis of specific ligands derived from this compound and their application in transition metal catalysis.

Chiral Ligands from Derivatized Pyridine Cores

The development of chiral ligands is of paramount importance for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While the parent molecule, this compound, is achiral, it could potentially be elaborated into a chiral ligand. This could be achieved by introducing a chiral substituent via one of the halogen positions or by performing a stereoselective reaction on one of the methyl groups. The resulting chiral pyridine derivative could then be used to coordinate with a transition metal, creating a chiral catalyst for asymmetric transformations such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. However, the scientific literature does not currently contain specific examples of the synthesis of chiral ligands originating from this compound.

Integration into Advanced Materials Science

The unique electronic and structural characteristics of pyridine-based compounds make them attractive candidates for the development of advanced materials. The presence of halogen atoms on the pyridine ring, such as in this compound, offers synthetic handles for the construction of larger, functional architectures.

Monomers for Functional Polymers and Conjugated Systems

Halogenated aromatic compounds are frequently employed as monomers in the synthesis of conjugated polymers through various cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerization. These polymers are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Theoretically, the dibromo or dichloro analogues of pyridine can undergo polycondensation reactions to form conjugated polymers. For instance, the palladium-catalyzed direct C-H cross-coupling polycondensation of halogenated benzotriazole with thiophene derivatives has been used to synthesize donor-acceptor (D-π-A) conjugated polymers for OLED applications. nih.gov Similarly, thiophene-flanked benzothiadiazole derivatives, key building blocks for high-performance conjugated polymers, can be synthesized via direct arylation coupling. rsc.org While no specific examples utilizing this compound are documented, its di-halogenated nature suggests its potential as a monomer in similar polymerization strategies to create novel functional polymers with tailored electronic properties.

Components in Liquid Crystals and Photoactive Materials

Pyridine derivatives are known to be components of liquid crystalline materials due to their rigid core structure and ability to form anisotropic molecular arrangements. The synthesis and liquid crystalline properties of various substituted pyridines have been investigated, demonstrating their potential in this field.

Photoactive materials are central to technologies such as solar energy conversion and photoredox catalysis. The incorporation of pyridine moieties can influence the photophysical properties of a molecule. For example, pyridine-based additives have been used in the fabrication of perovskite solar cells. wikipedia.org Although direct applications of this compound in this area are not reported, its core structure is relevant to the design of new photoactive molecules. The synthesis of photoluminescent coordination polymers often involves ligands derived from quinoline and pyridine. mdpi.com

Building Blocks for Self-Assembled Structures

Supramolecular chemistry often utilizes molecules capable of forming well-defined, non-covalent interactions to construct complex architectures. Halogen bonding is a significant interaction in this context, where a halogen atom acts as an electrophilic center. The bromo and chloro substituents on this compound could potentially participate in halogen bonding to direct the self-assembly of larger structures.

Research has shown that halogen bonds can play a crucial role in the supramolecular assembly of coordination polymers and other molecular solids. nih.govresearchgate.net For instance, the combination of hydrogen and halogen bonds has been used to construct extended molecular networks with predictable connectivity. nih.gov Furthermore, halogen bond-assisted supramolecular dimerization has been observed in pyridinium-fused 1,2,4-selenadiazoles. nih.govmdpi.com These examples highlight the potential for halogenated pyridines like this compound to serve as building blocks for novel self-assembled materials.

Development of Novel Functional Organic Compounds for Diverse Applications

The pyridine ring is a common scaffold in many biologically active molecules and functional organic compounds. researchgate.net The ability to selectively functionalize the pyridine core is crucial for synthesizing new compounds with desired properties. Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents onto a pyridine ring.

Studies on related polyhalogenated pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have demonstrated the feasibility of regioselective Suzuki-Miyaura cross-coupling reactions to produce a series of mono-, di-, and tri-arylpyridine derivatives. beilstein-journals.orgnih.gov These reactions can even exhibit atropselectivity, leading to the formation of axially chiral biaryl compounds. The presence of both a bromine and a chlorine atom on this compound offers the potential for sequential and selective cross-coupling reactions, given the different reactivities of C-Br and C-Cl bonds under various catalytic conditions. This differential reactivity is a key strategy in building complex molecular architectures.

Strategies for Divergent Synthesis from a Common Pyridine Core

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally diverse compounds from a common intermediate. A highly functionalized pyridine core, such as that of this compound, is an ideal starting point for such a synthetic approach.

The selective functionalization of the C-Br and C-Cl bonds through different cross-coupling reactions would allow for the introduction of a variety of substituents at the 6- and 3-positions, respectively. For example, a Suzuki-Miyaura reaction could be performed selectively at the more reactive C-Br bond, followed by a different coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling) at the C-Cl bond. This stepwise approach would lead to a wide range of disubstituted pyridine derivatives with diverse functionalities. While specific examples starting from this compound are not available in the literature, the principles of divergent synthesis are well-established and applicable to this type of substrate.

Future Perspectives and Emerging Research Directions for 6 Bromo 3 Chloro 2,4 Dimethylpyridine

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing and functionalizing halogenated pyridines like 6-Bromo-3-chloro-2,4-dimethylpyridine is increasingly focused on green and sustainable methods. This involves moving away from harsh reaction conditions and stoichiometric reagents towards catalytic processes that offer higher atom economy and reduced environmental impact.

Photocatalysis and electrocatalysis represent promising frontiers for the activation and transformation of halogenated pyridines. These techniques utilize light or electrical energy, respectively, to drive chemical reactions under mild conditions, often enabling unique reactivity patterns that are inaccessible through traditional thermal methods.

Visible-light photocatalysis, for instance, can generate highly reactive radical intermediates from pyridine (B92270) derivatives. acs.orgnih.gov Research has shown that pyridinium (B92312) ions can be reduced via single-electron transfer (SET) to form pyridinyl radicals, which can then participate in C-C bond-forming reactions. acs.orgnih.gov While some studies have noted that pyridines with ortho-halogen substituents can be prone to dehalogenation, this reactivity could be harnessed for selective removal of the bromine atom at the 6-position of the target compound. acs.orgnih.gov Furthermore, pyridine-based organophotocatalysts have been developed that can reductively cleave C-Br bonds through halogen bonding interactions, suggesting a potential pathway for selective functionalization at the bromine site. acs.org

Electrocatalysis offers another sustainable avenue for both the synthesis and modification of halogenated pyridines. Electrochemical methods can be employed for clean halogenation of heteroaromatics and for hydrogenation reactions. nih.govchemrxiv.org For a molecule like this compound, electrocatalytic hydrogenation using an anion-exchange membrane (AEM) electrolyzer could provide a pathway to the corresponding saturated piperidine (B6355638) scaffold, a common motif in pharmaceuticals, at ambient temperature and pressure. chemrxiv.org

Table 1: Emerging Catalytic Methodologies for Halogenated Pyridines

MethodologyDescriptionPotential Application for this compoundReference
Organocatalytic Photoredox CatalysisUses a dithiophosphoric acid catalyst to generate pyridinyl and allylic radicals under light irradiation for C(sp²)–C(sp³) bond formation.Potential for C-H functionalization or selective dehalogenation/coupling, though ortho-halogens can be challenging. acs.orgnih.gov
Pyridine-Based OrganophotocatalysisA donor-acceptor molecule acts as a photoredox catalyst to enable reductive cleavage of C-Br bonds.Selective removal or functionalization of the C6-bromo group. acs.org
Electrocatalytic HydrogenationEmploys an AEM electrolyzer with a Rhodium-on-carbon catalyst to hydrogenate the pyridine ring to a piperidine.Conversion of the aromatic core to a saturated heterocyclic system. chemrxiv.org
Electrochemical Oxidative HalogenationUses an electrical current to generate a halogenating species from sources like NaX for C-H halogenation.While primarily for synthesis, principles could be adapted for halogen exchange reactions. nih.gov

Biocatalysis is an emerging area with significant potential for the sustainable chemistry of halogenated compounds. While specific research on the biocatalytic transformation of this compound is not yet prevalent, the broader field of enzyme-catalyzed reactions on similar substrates provides a clear direction for future exploration. Enzymes, such as dehalogenases, could potentially offer unparalleled regio- and stereoselectivity in the functionalization of the C-Br or C-Cl bonds under mild, aqueous conditions. Future research will likely focus on enzyme discovery and protein engineering to develop biocatalysts that can selectively act on one of the halogen atoms, enabling greener pathways for derivatization or detoxification.

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The complexity of selectively functionalizing a di-halogenated pyridine presents a significant challenge. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for navigating this complexity. beilstein-journals.orgnih.gov These computational approaches can accelerate the discovery and optimization of reactions for compounds like this compound.

ML models can be trained on large datasets of chemical reactions to predict outcomes, suggest optimal conditions (e.g., catalyst, solvent, temperature), and even propose novel synthetic routes. beilstein-journals.orgacs.org For this specific molecule, an AI model could predict the relative reactivity of the C-Br versus the C-Cl bond in various cross-coupling reactions, saving significant experimental time and resources. Global models can suggest general conditions, while local models can be fine-tuned to optimize yield and selectivity for a specific transformation. nih.govresearchgate.netchemrxiv.org The integration of ML with automated synthesis platforms is poised to create self-driving laboratories that can efficiently explore the chemical space around this pyridine scaffold. beilstein-journals.org

Exploration of Unconventional Reactivity Patterns and Activation Strategies

Moving beyond standard reactivity, future research will delve into unconventional methods to activate and functionalize this compound. Traditional electrophilic aromatic substitutions on pyridines are often difficult and require harsh conditions. acs.orgchemrxiv.org

Novel strategies are emerging to overcome these limitations. One such approach involves the temporary transformation of the pyridine ring. For example, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for highly regioselective halogenation under mild conditions. chemrxiv.org Another innovative strategy uses specially designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position of the pyridine, which can then be displaced by a variety of nucleophiles (C, N, O, S), enabling functionalization at a position that is often difficult to access. acs.orgnih.govnih.gov Applying these principles could unlock new pathways for derivatizing the this compound core at positions other than the halogenated carbons.

Integration with High-Throughput Experimentation and Automation

High-Throughput Experimentation (HTE) has revolutionized chemical research, particularly in the pharmaceutical industry, by allowing for the rapid screening of thousands of reaction conditions in parallel. acs.org For a molecule like this compound, HTE is an ideal tool to quickly identify selective reaction conditions for transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings at either the C-Br or C-Cl position. acs.org

Automated HTE platforms can screen vast arrays of catalysts, ligands, bases, and solvents, generating large datasets that can, in turn, be used to train the ML models discussed previously. chemrxiv.orgyoutube.com This synergistic relationship between HTE and AI creates a powerful cycle of prediction and experimentation that can dramatically accelerate the development of new synthetic methodologies. researchgate.net For instance, an HTE screen could rapidly determine the optimal conditions to achieve selective monofunctionalization, which can then be scaled up for further synthetic elaboration. youtube.com

Table 2: Illustrative High-Throughput Experimentation (HTE) Plate Setup for Selective Suzuki Coupling

Well(s)Catalyst (e.g., Pd source)LigandBaseSolventObserved Outcome (Hypothetical)
A1-A12Pd(OAc)₂SPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, 2-MeTHFMixture of mono-bromo and di-coupling
B1-B12Pd₂(dba)₃XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, 2-MeTHFHigh selectivity for C-Br coupling with K₃PO₄ in Toluene
C1-C12PdCl₂(dppf)(Internal)K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, 2-MeTHFLow conversion, some dehalogenation
D1-D12NiCl₂(dme)dtbbpyK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, 2-MeTHFPrimarily C-Cl coupling but with side products

Expanding the Scope of Derivatization for New Chemical Space Exploration

The ultimate goal of developing these new methodologies is to expand the accessible chemical space starting from this compound. By achieving selective control over the reactivity of the two halogen atoms and exploring unconventional C-H functionalization, a vast library of novel compounds can be generated.

This exploration is crucial for fields like drug discovery and materials science. Late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is a particularly powerful application. researchgate.net The this compound core could be incorporated into a larger molecule, after which the remaining halogen atom could be selectively converted into a new functional group to fine-tune the molecule's properties. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. chemrxiv.org The combination of selective cross-coupling, photocatalytic C-H activation, and enzymatic transformations will provide access to a diverse set of derivatives that are currently unattainable through conventional means.

Table 3: Potential Derivatization Strategies for this compound

PositionReaction TypePotential Reagent/MethodNew Functional Group
C6-BrSuzuki CouplingArylboronic acid, Pd catalystAryl, Heteroaryl
C6-BrBuchwald-Hartwig AminationAmine, Pd catalyst-NR¹R²
C6-BrSonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl
C3-ClSuzuki CouplingArylboronic acid, Ni or specific Pd catalyst systemAryl, Heteroaryl
C3-ClHartwig-Miyaura BorylationB₂pin₂, Pd catalyst-B(pin)
C5-HPhotocatalytic C-H FunctionalizationRadical precursor, photocatalystAlkyl, Acyl, etc.
Pyridine RingElectrocatalytic HydrogenationRh/C, H₂O, electricityPiperidine ring

Sustainable Practices and Waste Minimization in Pyridine Synthesis and Utilization

The growing emphasis on green chemistry and sustainable industrial practices has significant implications for the synthesis and use of pyridine derivatives, including this compound. The chemical industry is increasingly moving away from traditional, often hazardous and wasteful, manufacturing processes towards more environmentally benign alternatives. This shift is driven by a combination of regulatory pressures, economic incentives, and a greater understanding of the long-term environmental impact of chemical production.

Historically, the synthesis of pyridine and its derivatives has involved processes that can generate significant quantities of waste and utilize harsh reagents. For instance, pyridine can be released into the environment from industrial facilities that manufacture or use it, such as in the production of agrochemicals, pharmaceuticals, and specialty chemicals. www.gov.uknih.gov These releases can occur into the air, water, and soil. nih.gov While pyridine is biodegradable, its presence in industrial wastewater poses environmental challenges due to its recalcitrance and toxicity. chemicalbook.com

To address these issues, the focus of modern chemical synthesis has shifted towards sustainable practices that minimize waste at its source. purdue.eduomu.edu.tr This involves the development of new synthetic routes and the optimization of existing processes to improve efficiency and reduce environmental impact. Key strategies in the sustainable synthesis of pyridines include the use of greener solvents, alternative energy sources, and catalytic methods that offer high atom economy. researchgate.netnih.gov

One promising approach is the use of one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps, and consequently, the amount of waste generated. nih.gov Microwave-assisted synthesis is another green technique that can lead to shorter reaction times, higher yields, and purer products, all of which contribute to a more sustainable process. nih.gov Furthermore, the development of novel catalysts, such as iron-based catalysts, presents an opportunity to move away from more toxic or expensive heavy metal catalysts. rsc.org

A significant advancement in sustainable pyridine synthesis is the utilization of renewable feedstocks. Researchers have explored the production of pyridines from glycerol (B35011), a byproduct of biodiesel production. rsc.orgresearchgate.net This approach not only reduces reliance on fossil fuels but also adds value to a waste stream from another industrial process.

In the context of this compound, applying these sustainable principles would involve a critical evaluation of its synthetic pathway. Traditional halogenation and substitution reactions might be replaced with more selective and efficient catalytic methods that reduce the formation of byproducts. The choice of solvents and reagents would also be crucial, with a preference for those that are less toxic and more easily recycled.

Waste minimization in the utilization of this compound and other pyridine derivatives is another critical aspect of a sustainable approach. This encompasses the entire lifecycle of the compound, from its use in industrial applications to the management of any resulting waste streams. Strategies for waste minimization include source reduction, recycling, and treatment. purdue.edu

For industrial processes that utilize pyridines, implementing closed-loop systems can help to contain and recycle any unreacted starting materials or solvents. omu.edu.tr In cases where waste generation is unavoidable, methods for the recovery and recycling of pyridine from waste liquids have been developed. For example, a combination of distillation and phase separation with a salting-out agent has been shown to effectively reclaim pyridine from pharmaceutical waste. google.com Such methods can be adapted to recover valuable pyridine derivatives from various industrial waste streams.

The following table summarizes key sustainable practices and their potential application in the lifecycle of this compound:

Sustainable Practice Application in Pyridine Synthesis Application in Pyridine Utilization
Green Catalysis Use of non-toxic, recyclable catalysts (e.g., iron-based) for the synthesis of the pyridine ring and subsequent halogenation. rsc.orgCatalytic degradation of pyridine-containing waste streams.
Renewable Feedstocks Exploration of synthetic routes starting from bio-based materials like glycerol to build the pyridine core. rsc.orgresearchgate.netNot directly applicable to utilization, but reduces the overall environmental footprint of the starting material.
Alternative Energy Sources Application of microwave or ultrasonic irradiation to reduce reaction times and energy consumption. researchgate.netnih.govEnergy-efficient recovery and recycling processes for pyridine-based solvents or reagents.
One-Pot Reactions Designing synthetic pathways that combine multiple steps into a single operation to reduce solvent use and waste generation. researchgate.netnih.govNot directly applicable.
Source Reduction Optimizing reaction conditions to maximize yield and minimize the formation of byproducts.Modifying industrial processes to use smaller quantities of pyridine derivatives or to find less hazardous substitutes. purdue.edu
Recycling Recovery and reuse of solvents and unreacted starting materials.Implementation of closed-loop systems to recycle pyridine-based reagents and solvents. omu.edu.tr Development of methods to reclaim pyridine derivatives from waste streams. google.com
Waste Treatment Development of environmentally benign methods to treat any unavoidable waste, such as biodegradation. chemicalbook.comTreatment of industrial effluents to remove or degrade any residual pyridine compounds before discharge. chemicalbook.com

Q & A

Q. Key Considerations :

  • Regioselectivity : Methyl groups at 2- and 4-positions direct halogenation via steric hindrance and electronic effects.
  • Side Reactions : Over-halogenation or ring degradation may occur; optimize temperature and stoichiometry .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify methyl groups (δ ~2.3–2.6 ppm) and pyridine protons (δ ~7.0–8.5 ppm). Coupling patterns confirm substitution positions .
  • ¹³C NMR : Assign carbons adjacent to halogens (deshielded signals for C-Br at ~115 ppm and C-Cl at ~125 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₇H₈BrClN: calc. 236.94) .

Elemental Analysis : Validate %C, %H, %N, %Br, and %Cl to confirm stoichiometry .

Melting Point : Compare experimental mp (e.g., 30–35°C for analogous compounds) to literature values .

Q. Data Interpretation :

  • Cross-validate with IR spectroscopy (C-Br stretch ~560 cm⁻¹) and X-ray crystallography for unambiguous structural confirmation .

Advanced: How does the steric environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:
The methyl groups at 2- and 4-positions create significant steric hindrance, impacting catalytic systems:

Suzuki-Miyaura Coupling :

  • Use bulky Pd catalysts (e.g., Pd(PPh₃)₄ or XPhos) to prevent catalyst poisoning.
  • Optimize base (K₂CO₃) and solvent (toluene/EtOH) to enhance arylboronic acid coupling at the 6-bromo position .

Buchwald-Hartwig Amination :

  • Steric hindrance at the 3-chloro position slows nucleophilic substitution; employ high-temperature conditions (100–120°C) with BrettPhos-Pd catalysts .

Negishi Coupling :

  • Methyl groups may stabilize intermediates via hyperconjugation, but Zn reagents require pre-activation with LiCl .

Case Study :
In reductive coupling of 2-bromo-6-methylpyridine, Ni catalysts (e.g., NiCl₂/dppf) achieved 75% yield despite steric challenges .

Advanced: How can researchers resolve contradictory data in catalytic activity studies of halogenated dimethylpyridines?

Methodological Answer:
Contradictions often arise from:

Reaction Conditions :

  • Temperature : Higher temps (e.g., 80°C vs. 25°C) may shift selectivity in cross-coupling.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may deactivate catalysts .

Catalyst Systems :

  • Compare Pd vs. Ni catalysts; Pd often favors aryl halides, while Ni tolerates steric bulk but requires rigorous oxygen-free conditions .

Control Experiments :

  • Test substrate stability under reaction conditions (e.g., thermal decomposition via TGA).
  • Use deuterated analogs to track kinetic isotope effects in mechanistic studies .

Example : In a study of 2-bromo-6-methylpyridine, varying Pd catalysts led to 40–80% yield discrepancies, resolved by optimizing ligand-to-metal ratios .

Basic: What are common side reactions during halogenated dimethylpyridine synthesis, and how can they be mitigated?

Methodological Answer:

Dihalogenation :

  • Cause : Excess Br₂ or Cl₂ leads to over-halogenation.
  • Mitigation : Use stoichiometric halogenating agents and monitor via TLC .

Demethylation :

  • Cause : Harsh acidic/basic conditions (e.g., HI or NaOH).
  • Mitigation : Employ milder conditions (e.g., BBr₃ for controlled demethylation) .

Ring Oxidation :

  • Cause : Strong oxidants (e.g., KMnO₄) degrade the pyridine ring.
  • Mitigation : Use inert atmospheres (N₂/Ar) and low temps .

Q. Characterization of Byproducts :

  • LC-MS identifies dimers or decomposition products. Recrystallization removes polar impurities .

Advanced: How to design experiments to study the stability of this compound under varying conditions?

Methodological Answer:

Thermal Stability :

  • TGA/DSC : Measure decomposition onset temperature (e.g., ~150°C for similar compounds) .
  • Accelerated Aging : Heat samples at 50–100°C for 48–72 hrs; analyze via HPLC for degradation .

Photostability :

  • Expose to UV light (254 nm) in quartz vessels; track halogen loss via ion chromatography .

Hydrolytic Stability :

  • Reflux in H₂O/THF (1:1) for 24 hrs; monitor Cl⁻/Br⁻ release via ion-selective electrodes .

Q. Data Interpretation :

  • Correlate stability with substituent effects: Methyl groups enhance steric protection, while halogens increase susceptibility to nucleophilic attack .

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Reactant of Route 1
6-Bromo-3-chloro-2,4-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-chloro-2,4-dimethylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.